molecular formula C28H22N4O6 B2518268 N-[3,3'-dimethyl-4'-(4-nitrobenzamido)-[1,1'-biphenyl]-4-yl]-4-nitrobenzamide CAS No. 167267-74-5

N-[3,3'-dimethyl-4'-(4-nitrobenzamido)-[1,1'-biphenyl]-4-yl]-4-nitrobenzamide

Cat. No.: B2518268
CAS No.: 167267-74-5
M. Wt: 510.506
InChI Key: HMYHAJXWQTXNLG-UHFFFAOYSA-N
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Description

N-[3,3’-dimethyl-4’-(4-nitrobenzamido)-[1,1’-biphenyl]-4-yl]-4-nitrobenzamide is a complex organic compound characterized by the presence of nitrobenzamido groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3’-dimethyl-4’-(4-nitrobenzamido)-[1,1’-biphenyl]-4-yl]-4-nitrobenzamide typically involves multiple steps. One common approach is the nitration of 3,3’-dimethylbiphenyl, followed by amide formation with 4-nitrobenzoic acid. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and coupling agents such as dicyclohexylcarbodiimide (DCC) for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[3,3’-dimethyl-4’-(4-nitrobenzamido)-[1,1’-biphenyl]-4-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3,3’-dimethyl-4’-(4-nitrobenzamido)-[1,1’-biphenyl]-4-yl]-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,3’-dimethyl-4’-(4-nitrobenzamido)-[1,1’-biphenyl]-4-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The biphenyl core provides structural stability and facilitates interactions with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,3’-dimethyl-4’-(4-nitrobenzamido)-[1,1’-biphenyl]-4-yl]-4-nitrobenzamide is unique due to the presence of both nitro and amido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O6/c1-17-15-21(7-13-25(17)29-27(33)19-3-9-23(10-4-19)31(35)36)22-8-14-26(18(2)16-22)30-28(34)20-5-11-24(12-6-20)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYHAJXWQTXNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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